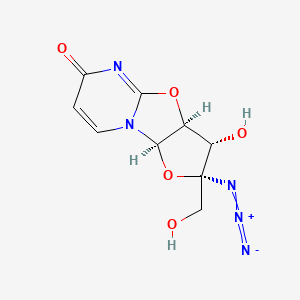
6H-Furo[2',3'
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Furo[2',3' is a useful research compound. Its molecular formula is C9H9N5O5 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6H-Furo[2',3' suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Furo[2',3' including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6H-Furo[2',3'] is a member of the furan family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of 6H-Furo[2',3'], highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
6H-Furo[2',3'] is characterized by a fused furan ring system, which contributes to its unique chemical reactivity and biological properties. The structural variations in this compound can significantly influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 6H-Furo[2',3'] exhibit notable anticancer properties. For instance, compounds with modifications at specific positions on the furan ring have shown enhanced cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of 6H-Furo[2',3'] Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5 | |
| Compound B | HL60 (Leukemia) | 0.1 | |
| Compound C | MCF-7 (Breast) | 1.136 | |
| Compound D | HCT116 | Inhibitory |
These results indicate that the position and type of substituents on the furan ring are critical for enhancing anticancer activity.
The mechanism through which 6H-Furo[2',3'] exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. For example, certain derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a crucial role in cancer cell survival under low oxygen conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of 6H-Furo[2',3'] is essential for the development of more potent derivatives. Modifications such as halogenation and the introduction of functional groups have been identified as significant factors influencing biological activity.
Table 2: SAR Insights for 6H-Furo[2',3'] Derivatives
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution | Increased potency |
| N-Phenethyl Carboxamide | Enhanced antiproliferative activity |
| Morpholinyl Substitution | Further increased potency |
The presence of halogens at specific positions enhances hydrophobic interactions, leading to improved binding affinity to biological targets.
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various benzofuran derivatives, compounds derived from 6H-Furo[2',3'] were tested against K562 and HL60 leukemia cells. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Study 2: Inhibition of Tumor Growth
Another investigation focused on the ability of modified furo derivatives to inhibit tumor growth in vivo. Results showed that specific compounds not only reduced tumor size but also improved survival rates in animal models, suggesting that these derivatives could be viable candidates for cancer therapy .
特性
IUPAC Name |
(2R,4R,5S,6S)-4-azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5/c10-13-12-9(3-15)6(17)5-7(19-9)14-2-1-4(16)11-8(14)18-5/h1-2,5-7,15,17H,3H2/t5-,6-,7+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIRTOCBJXONPW-XZMZPDFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)(CO)N=[N+]=[N-])O)OC2=NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)OC2=NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














